![molecular formula C20H28N2O2 B10965554 1-{4-[(4-Benzylpiperidin-1-yl)carbonyl]piperidin-1-yl}ethanone](/img/structure/B10965554.png)
1-{4-[(4-Benzylpiperidin-1-yl)carbonyl]piperidin-1-yl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(4-Benzylpiperidin-1-yl)carbonyl]piperidin-1-yl}ethanone is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of two piperidine rings, one of which is substituted with a benzyl group and a carbonyl group. The structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 1-{4-[(4-Benzylpiperidin-1-yl)carbonyl]piperidin-1-yl}ethanone involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through a cyclization reaction.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Carbonylation: The carbonyl group is introduced through a carbonylation reaction, often using carbon monoxide and a palladium catalyst.
Final Assembly: The final step involves the coupling of the two piperidine rings through a condensation reaction, resulting in the formation of this compound
Industrial production methods typically involve optimization of these steps to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-{4-[(4-Benzylpiperidin-1-yl)carbonyl]piperidin-1-yl}ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the carbonyl group
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Scientific Research Applications
1-{4-[(4-Benzylpiperidin-1-yl)carbonyl]piperidin-1-yl}ethanone has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Biological Research: It is used in studies investigating the interaction of piperidine derivatives with biological targets, such as receptors and enzymes.
Industrial Applications: The compound is utilized in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 1-{4-[(4-Benzylpiperidin-1-yl)carbonyl]piperidin-1-yl}ethanone involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-{4-[(4-Benzylpiperidin-1-yl)carbonyl]piperidin-1-yl}ethanone can be compared with other piperidine derivatives, such as:
tert-Butyl 4-((4-benzylpiperidin-1-yl)methyl)piperidine-1-carboxylate: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
1-[1-(imidazole-1-carbonyl)piperidin-4-yl]-3H-imidazo[4,5-b]pyridin-2-one: Another piperidine derivative with distinct pharmacological properties.
tert-Butyl 4-(Piperidin-4-yl)piperazine-1-carboxylate:
Properties
Molecular Formula |
C20H28N2O2 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-[4-(4-benzylpiperidine-1-carbonyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C20H28N2O2/c1-16(23)21-13-9-19(10-14-21)20(24)22-11-7-18(8-12-22)15-17-5-3-2-4-6-17/h2-6,18-19H,7-15H2,1H3 |
InChI Key |
HHJKEJFQKDPRIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.